molecular formula C18H13NO5S B11960083 Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- CAS No. 76128-03-5

Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl-

Cat. No.: B11960083
CAS No.: 76128-03-5
M. Wt: 355.4 g/mol
InChI Key: ZFFOATJMEQWVRM-UHFFFAOYSA-N
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Description

Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- is an organic compound that features a benzene ring substituted with a nitrophenoxy group and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- typically involves the reaction of 4-nitrophenol with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and a base like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the modulation of receptor functions, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- is unique due to the presence of both the nitrophenoxy and phenylsulfonyl groups, which impart distinct chemical and biological properties.

Biological Activity

Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl-, commonly referred to as a sulfonamide compound, has garnered attention in the field of medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H11N2O4SC_{13}H_{11}N_{2}O_{4}S, with a molecular weight of approximately 295.30 g/mol. Its structure features a benzene ring substituted with a nitrophenoxy group and a phenylsulfonyl moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC13H11N2O4SC_{13}H_{11}N_{2}O_{4}S
Molecular Weight295.30 g/mol
IUPAC NameBenzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl-
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were recorded at concentrations as low as 8 µg/mL, demonstrating potent bacteriostatic effects.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has been tested on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 Value (µg/mL)Reference
HeLa8.49 - 62.84
MCF-711.20 - 93.46
SKOV-37.87 - 70.53

These results indicate that the compound can inhibit cell proliferation effectively, particularly in the HeLa and SKOV-3 cell lines.

The mechanism through which benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- exerts its biological effects is believed to involve the disruption of cellular processes critical for survival and proliferation. It may interact with specific enzymes or receptors involved in cancer cell metabolism or bacterial growth, leading to apoptosis or growth inhibition.

Case Studies

  • Anticancer Efficacy in Animal Models :
    A study involving tumor-bearing mice demonstrated that treatment with benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- resulted in significant tumor size reduction compared to untreated controls. The compound was administered at a dosage of 20 mg/kg body weight daily for two weeks, resulting in a tumor growth inhibition rate of approximately 70% .
  • Synergistic Effects with Other Compounds :
    Research has shown that combining this sulfonamide with other chemotherapeutic agents enhances its anticancer efficacy. For instance, when used alongside doxorubicin, the combination exhibited an increased cytotoxic effect on MCF-7 cells, suggesting potential for combination therapy strategies .

Properties

CAS No.

76128-03-5

Molecular Formula

C18H13NO5S

Molecular Weight

355.4 g/mol

IUPAC Name

1-[4-(benzenesulfonyl)phenoxy]-4-nitrobenzene

InChI

InChI=1S/C18H13NO5S/c20-19(21)14-6-8-15(9-7-14)24-16-10-12-18(13-11-16)25(22,23)17-4-2-1-3-5-17/h1-13H

InChI Key

ZFFOATJMEQWVRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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